4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole
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Overview
Description
4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole is an organic compound with a unique structure that includes a bromine atom, a nitroso group, and a pyrazole ring
Preparation Methods
The synthesis of 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-nitroanisole with suitable reagents to introduce the nitroso group and form the pyrazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like organolithium compounds .
Scientific Research Applications
4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole can be compared with similar compounds such as:
4-Bromo-3-nitroanisole: Similar in structure but lacks the pyrazole ring.
4-Bromo-3-nitrobenzaldehyde: Contains a nitro group and a bromine atom but has an aldehyde group instead of a pyrazole ring.
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Contains a bromine atom and a formyl group but has a thiophene ring instead of a pyrazole ring
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.
Properties
IUPAC Name |
(NE)-N-[(4-bromo-1H-pyrazol-5-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c5-3-1-6-8-4(3)2-7-9/h1-2,9H,(H,6,8)/b7-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKIWUINGPQCHL-FARCUNLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNC(=C1Br)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425455 |
Source
|
Record name | 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-45-6 |
Source
|
Record name | 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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